molecular formula C11H15N3O4 B8145479 Tert-butyl 2-((3-nitropyridin-4-yl)amino)acetate

Tert-butyl 2-((3-nitropyridin-4-yl)amino)acetate

Cat. No.: B8145479
M. Wt: 253.25 g/mol
InChI Key: OEERSIVLTLCWOC-UHFFFAOYSA-N
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Description

Tert-butyl 2-((3-nitropyridin-4-yl)amino)acetate is an organic compound that belongs to the class of nitropyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-((3-nitropyridin-4-yl)amino)acetate typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 3-position, forming 3-nitropyridine.

    Amination: The 3-nitropyridine is then subjected to amination, where an amino group is introduced at the 4-position, resulting in 3-nitropyridin-4-amine.

    Esterification: The final step involves the esterification of 3-nitropyridin-4-amine with tert-butyl bromoacetate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-((3-nitropyridin-4-yl)amino)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitropyridine moiety can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-((3-aminopyridin-4-yl)amino)acetic acid.

    Substitution: Various substituted pyridine derivatives.

    Hydrolysis: 2-((3-nitropyridin-4-yl)amino)acetic acid.

Scientific Research Applications

Tert-butyl 2-((3-nitropyridin-4-yl)amino)acetate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-((3-nitropyridin-4-yl)amino)acetate involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-((3-aminopyridin-4-yl)amino)acetate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 2-((3-nitropyridin-4-yl)amino)acetate: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.

    Methyl 2-((3-nitropyridin-4-yl)amino)acetate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

Uniqueness

Tert-butyl 2-((3-nitropyridin-4-yl)amino)acetate is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 2-[(3-nitropyridin-4-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)7-13-8-4-5-12-6-9(8)14(16)17/h4-6H,7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEERSIVLTLCWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC1=C(C=NC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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